1,6-Dichloro-1,6-dideoxyfructose
Description
Contextualization within Carbohydrate Chemical Biology
In the field of carbohydrate chemical biology, synthetically modified sugars, including dideoxyfructose analogues, are powerful tools. oup.com They are utilized to probe and perturb biological processes involving carbohydrates. For instance, these analogues can act as inhibitors of sugar metabolic pathways, offering potential as antimicrobial or anticancer agents. oup.com The modification of sugars, such as the introduction of halogen atoms, can influence their metabolic fate and interaction with biological systems. oup.comnih.gov The study of such compounds provides valuable insights into the roles of glycoconjugates in various biological phenomena. oup.com
Historical Perspective on Synthetically Modified Sugars
The journey of synthetically modified sugars is a testament to the advancements in chemical synthesis. The 19th century saw the beginnings of creating synthetic organic compounds, including fats and sugars, from inorganic materials. popsci.com This foundational work paved the way for the development of a vast array of modified food ingredients. The 20th century, in particular, witnessed a surge in the creation of high-fructose corn syrup and various artificial sweeteners. acs.org The quest for sugar substitutes with desirable properties has been a significant driver in the synthesis of new carbohydrate derivatives. sciencehistory.org
Significance of Dichlorinated Fructose (B13574) Derivatives in Research
Dichlorinated fructose derivatives, most notably 1,6-dichloro-1,6-dideoxyfructose, hold a prominent place in research primarily due to their role as a key component of the artificial sweetener sucralose (B1001). wikipedia.orgwikipedia.org Sucralose is a disaccharide made from this compound and 4-chloro-4-deoxygalactose. wikipedia.org The synthesis of sucralose involves the selective chlorination of sucrose (B13894), where three hydroxyl groups are replaced by chlorine atoms. wikipedia.org
Research into this compound has also shed light on its metabolic pathways. Studies in mammals have shown that it is metabolized in the liver and erythrocytes. wikipedia.orgresearchgate.netnih.gov This metabolism involves a glutathione-dependent dechlorination process, where one of the chlorine atoms is replaced, leading to the formation of 6-chlorofructos-1-yl glutathione (B108866). wikipedia.orgresearchgate.netnih.gov
Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | (3S,4S,5S)-1,6-dichloro-3,4,5-trihydroxyhexan-2-one | wikipedia.orgnih.gov |
| Molecular Formula | C₆H₁₀Cl₂O₄ | wikipedia.orgnih.gov |
| Molar Mass | 217.04 g·mol⁻¹ | wikipedia.orgnih.gov |
| CAS Number | 69414-08-0 | wikipedia.orgnih.gov |
| Physical State | Solid | vulcanchem.com |
| Solubility | Water-soluble | vulcanchem.com |
Tautomeric Forms of this compound
This compound can exist in different forms, including a keto form and a cyclic hemiketal form. The β-fructofuranose form is particularly noteworthy in certain applications. vulcanchem.comnih.gov
| Tautomer | IUPAC Name | CAS Number |
| Keto form | (3S,4S,5S)-1,6-dichloro-3,4,5-trihydroxyhexan-2-one | 69414-08-0 |
| β-fructofuranose form | (2S,3S,4S,5S)-2,5-bis(chloromethyl)oxolane-2,3,4-triol | 78508-21-1 |
Structure
3D Structure
Properties
CAS No. |
69414-08-0 |
|---|---|
Molecular Formula |
C6H10Cl2O4 |
Molecular Weight |
217.04 g/mol |
IUPAC Name |
(3S,4S,5S)-1,6-dichloro-3,4,5-trihydroxyhexan-2-one |
InChI |
InChI=1S/C6H10Cl2O4/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-6,9,11-12H,1-2H2/t3-,5-,6-/m1/s1 |
InChI Key |
MLQSSVPAOPJIFW-UYFOZJQFSA-N |
SMILES |
C(C(C(C(C(=O)CCl)O)O)O)Cl |
Isomeric SMILES |
C([C@H]([C@H]([C@@H](C(=O)CCl)O)O)O)Cl |
Canonical SMILES |
C(C(C(C(C(=O)CCl)O)O)O)Cl |
Other CAS No. |
69414-08-0 |
Synonyms |
1,6-dichloro-1,6-dideoxyfructose 1,6-dideoxy-1,6-dichlorofructose DCDF cpd dichlorodideoxyfructose |
Origin of Product |
United States |
Synthetic Methodologies and Formation Pathways of 1,6 Dichloro 1,6 Dideoxyfructose
Chemical Synthesis Routes to 1,6-Dichloro-1,6-dideoxyfructose
The primary route to obtaining this compound is intrinsically linked to the synthesis of sucralose (B1001) itself. Sucralose, a disaccharide, is produced through the selective chlorination of sucrose (B13894). This multi-step process involves the strategic replacement of three specific hydroxyl groups on the sucrose molecule with chlorine atoms.
The synthesis of sucralose, and by extension the formation of the this compound moiety, is a complex undertaking due to the numerous hydroxyl groups present on the sucrose molecule. To achieve the desired regioselectivity, protecting groups are often employed to shield certain hydroxyl groups from the chlorinating agent, thereby directing the chlorination to the desired positions.
One common strategy involves the use of a trityl group to selectively protect the primary hydroxyl groups at the 6 and 1' positions of sucrose. This is followed by acetylation of the remaining hydroxyl groups. Subsequent removal of the trityl groups exposes the primary hydroxyls for chlorination. The key challenge lies in selectively chlorinating the C1 and C6 positions of the fructose (B13574) unit and the C4 position of the glucose unit. Various chlorinating agents, such as thionyl chloride, are utilized in this process. The final step involves the removal of the acetyl protecting groups to yield sucralose, which is composed of 4-chloro-4-deoxy-α-D-galactopyranose and 1,6-dichloro-1,6-dideoxy-β-D-fructofuranose units.
Direct synthesis of this compound as a standalone monosaccharide is less commonly described in the literature, as its primary significance is as a component of sucralose. However, the principles of selective chlorination of fructose could theoretically be applied. This would necessitate the use of appropriate protecting group strategies to isolate the hydroxyl groups at the 1 and 6 positions for reaction with a chlorinating agent.
Hydrolytic Generation from Sucralose Under Varied Conditions
This compound can be generated from the hydrolysis of the glycosidic bond in sucralose. This degradation process is influenced by environmental factors, most notably pH and temperature.
pH and Temperature Dependence of Sucralose Hydrolysis
The stability of sucralose is significantly affected by pH and temperature. Under acidic conditions and at elevated temperatures, the glycosidic linkage in sucralose is susceptible to hydrolysis, breaking down into its constituent monosaccharides: this compound and 4-chloro-4-deoxy-galactose.
Studies have shown that the rate of sucralose hydrolysis increases as the pH decreases and the temperature rises. For instance, in acidic environments, particularly at pH values below 3, and at temperatures exceeding 100°C, the degradation of sucralose becomes more pronounced. This process is relevant in the context of food processing and storage, as acidic beverages or foods containing sucralose that undergo heat treatment may experience some degree of hydrolysis.
The following table summarizes the stability of sucralose under various conditions, indicating the conditions under which the formation of this compound is more likely to occur.
| Temperature (°C) | pH | Stability of Sucralose | Reference |
| 20 | 3.0 | Stable for over 4 years | caldic.com |
| 40 | 3.0 | Stable for over 1 year | caldic.com |
| 100 | 7.0 | Approximately 98% remains after 1 hour | caldic.com |
| 120 | Not specified | Thermal decomposition begins | researchgate.net |
| 180 | Not specified | Significant decomposition and dechlorination | wikipedia.org |
This table is for illustrative purposes and synthesizes information from various sources. Exact degradation rates can vary based on the specific matrix and conditions.
Characterization of Hydrolysis Products
The primary products of sucralose hydrolysis are this compound and 4-chloro-4-deoxy-galactose. chemspider.com The identification and characterization of these products are typically achieved using various analytical techniques.
The characterization of this compound would involve confirming its molecular formula (C₆H₁₀Cl₂O₄) and its molecular weight of approximately 217.04 g/mol . Spectroscopic data, such as ¹H NMR and ¹³C NMR, would provide detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for unambiguous structural assignment.
Exploration of Precursor Chemistry for Dichlorinated Fructose Synthesis
The synthesis of dichlorinated fructose derivatives like this compound relies on the availability of suitable precursor molecules. The primary precursor is fructose itself, which can be chemically modified to introduce chlorine atoms at specific positions.
A key aspect of this precursor chemistry is the use of protecting groups. To achieve selective chlorination at the 1 and 6 positions of fructose, the other hydroxyl groups (at the 3 and 4 positions) must be protected. This can be accomplished using a variety of protecting groups that are stable under the chlorination conditions but can be removed selectively afterwards.
For example, isopropylidene groups can be used to protect the 2,3- and 4,5-hydroxyls of fructose, leaving the primary hydroxyl groups at the 1 and 6 positions available for reaction. These exposed hydroxyl groups can then be converted to good leaving groups, such as tosylates or mesylates, which can subsequently be displaced by chloride ions in a nucleophilic substitution reaction.
Alternatively, direct chlorination of the unprotected hydroxyl groups can be attempted using specific chlorinating agents that show a preference for primary alcohols. However, achieving high selectivity without the use of protecting groups can be challenging.
Metabolic Transformation Pathways and Mechanisms
In animal models, this compound undergoes extensive metabolism, primarily through a dechlorination pathway dependent on glutathione (B108866). scispace.comwikipedia.org
Studies using isolated perfused rat liver and erythrocytes have demonstrated that the primary metabolic fate of this compound involves a glutathione (GSH)-dependent dechlorination process. scispace.comresearchgate.netnih.gov This reaction occurs in both the liver and red blood cells. scispace.comnih.gov The mechanism is proposed to involve the nucleophilic attack of the glutathione thiolate anion (GS⁻) on the carbon-chlorine bond of the compound. scispace.comresearchgate.net This attack specifically targets the low steady-state concentration of the reactive keto form of this compound. scispace.comnih.gov The resulting glutathione conjugate has been identified as the 6-chlorofructos-1-yl-SG conjugate. scispace.comresearchgate.netnih.gov This conjugate formed in the liver is subsequently excreted into the bile. scispace.comnih.gov
The conjugation of glutathione with xenobiotics like this compound is a hallmark of the Glutathione S-Transferase (GST) enzyme system. portlandpress.com These enzymes catalyze the nucleophilic addition of the sulfur atom of glutathione to electrophilic centers on substrate molecules. The formation of the 6-chlorofructos-1-yl-SG conjugate from this compound is a direct result of this enzymatic detoxification system. scispace.comnih.govportlandpress.com This pathway effectively neutralizes the reactive chlorosugar by attaching the bulky, hydrophilic glutathione molecule, facilitating its subsequent elimination from the body.
Table 3: Glutathione-Dependent Metabolism of this compound
| Parameter | Finding |
|---|---|
| Primary Mechanism | Glutathione-dependent dechlorination |
| Location | Liver and Erythrocytes (in rats) |
| Proposed Reactant | Glutathione thiolate anion (GS⁻) |
| Metabolic Product | 6-chlorofructos-1-yl-SG conjugate |
| Enzyme System | Glutathione S-Transferases (GST) |
| Excretion Pathway | Conjugate of hepatic origin excreted into bile |
Glutathione-Dependent Dechlorination Mechanisms
Identification of Glutathione Conjugates
A primary metabolic route for DCF involves conjugation with glutathione (GSH). In studies using isolated perfused rat liver systems and erythrocytes, DCF was found to undergo GSH-dependent dechlorination. nih.govscispace.comnih.gov The resulting glutathione conjugate was identified as the 6-chlorofructos-1-yl-SG conjugate. nih.govscispace.comnih.gov
The identification of this conjugate was accomplished through the use of 13C and 1H nuclear magnetic resonance (NMR) spectroscopy. nih.govscispace.com The proposed mechanism suggests that the glutathione thiolate anion (GS-) attacks the keto form of DCF. nih.govnih.govresearchgate.net This initial conjugate then cyclizes, predominantly forming the beta-anomer. nih.govnih.gov
Reductive Metabolic Pathways
In addition to glutathione conjugation, DCF can undergo metabolism via reductive pathways. scispace.comresearchgate.net In vitro studies have demonstrated that DCF can act as a substrate for sorbitol dehydrogenase in the presence of the cofactor NADH, leading to the formation of 1,6-dichloro-1,6-dideoxymannitol (DCM) and its corresponding sorbitol isomer. scispace.comresearchgate.net This reductive pathway, however, does not result in the displacement of the chlorine atoms from the molecule. scispace.com The polyol pathway, which includes the enzymes aldose reductase and sorbitol dehydrogenase, is a normal route for glucose metabolism that can be utilized by other sugars. austinpublishinggroup.comnih.govencyclopedia.pub
Dechlorination via Glutathione-Independent Mechanisms (in vitro)
While the glutathione-dependent pathway is the primary mechanism for the dechlorination of DCF in the liver and red blood cells, research also points to the possibility of dechlorination without the formation of a glutathione conjugate. researchgate.net When DCF was incubated in vitro with Krebs-Ringer bicarbonate buffer, it resulted in the formation of equimolar amounts of 6-chlorofructose and inorganic chloride. researchgate.net However, in the presence of excess glutathione, the formation of the 6-chlorofructos-1-yl-SG conjugate was the preferential outcome, indicating that the glutathione-dependent pathway is the predominant mechanism in biological systems where GSH is available. researchgate.net
Investigations in Isolated Biological Systems
To understand the metabolism of DCF in a more integrated yet controlled environment, researchers have utilized isolated biological systems such as perfused organs and cell lysates.
Studies in Isolated Perfused Rat Liver Systems
The isolated perfused rat liver system has been a critical model for studying the fate of DCF. nih.govscispace.comnih.gov In these systems, both metabolism and dechlorination of DCF have been observed. researchgate.net The primary biliary metabolite identified was the 6-chlorofructose-glutathione conjugate, which accounted for approximately 50% of the radioactivity in bile when using radiolabelled DCF. researchgate.net This indicates that the conjugate formed in the liver is actively excreted into the bile. nih.govscispace.comnih.gov These studies confirmed that the liver is a significant site for the glutathione-dependent metabolism of DCF. researchgate.net
Dechlorination Activity in Erythrocytes
Dechlorination of DCF has also been shown to occur in erythrocytes (red blood cells) and is dependent on the presence of glutathione. nih.govscispace.comnih.gov When incubated with perfusate containing red blood cells, a significant portion of radiolabelled DCF was taken up by the cells and converted to 6-chlorofructose-glutathione. researchgate.net An important distinction is that the glutathione conjugate produced within erythrocytes does not appear to enter the liver. nih.govnih.govresearchgate.net
Biochemical Effects on Cellular Metabolism (in vitro, non-human animal cells)
The biochemical effects of DCF extend to the modulation of cellular metabolic pathways, as demonstrated in studies with non-human animal cells. In vitro experiments using boar spermatozoa have shown that 1,6-dichloro-1,6-dideoxy-D-fructose can inhibit glycolysis. nih.gov
The mechanism of this inhibition involves the compound acting as a weak substrate for the enzyme aldolase (B8822740). nih.gov The action of aldolase on DCF produces (S)-3-chlorolactaldehyde and 3-chloro-1-hydroxypropanone. nih.gov These chlorinated triose products are responsible for the subsequent inhibitory effects on key glycolytic enzymes, including:
Strong inhibition of glyceraldehyde-3-phosphate dehydrogenase. nih.gov
Weak inhibition of triosephosphate isomerase. nih.gov
Transient inhibition of aldolase itself. nih.gov
The glycolytic pathway is crucial for energy production in spermatozoa, and its inhibition can have significant impacts on cell function. nih.gov
Biochemical Interactions and Enzymatic Mechanisms: in Vitro and Non Human Animal Models
Modulation of Glycolysis Pathways
1,6-dichloro-1,6-dideoxyfructose has been shown to interact with and modulate the glycolytic pathway in various in vitro and non-human animal models. Its structural similarity to fructose (B13574) allows it to enter the pathway and interact with several key enzymes, leading to significant alterations in glycolytic flux.
Research using in vitro models, specifically with boar spermatozoa, has demonstrated that this compound can act as a substrate for the glycolytic enzyme aldolase (B8822740). nih.gov Aldolase, which is crucial in glycolysis for cleaving fructose 1,6-bisphosphate, also processes this compound. nih.govwikipedia.org The enzymatic conversion of this compound by aldolase results in the production of two chlorinated triose analogues: (S)-3-chlorolactaldehyde and 3-chloro-1-hydroxypropanone. nih.gov
The formation of these chlorinated products is central to the modulatory effect of this compound on glycolysis. These products subsequently inhibit other key enzymes in the pathway. nih.gov Specifically, they lead to a potent inhibition of glyceraldehyde-3-phosphate dehydrogenase and a weaker inhibition of triosephosphate isomerase. nih.gov The inhibition of these enzymes disrupts the normal flow of metabolites through the later stages of glycolysis. nih.govwikipedia.org
In non-human animal models, studies using isolated perfused rat liver systems have provided further insights into the metabolism of this compound. researchgate.netnih.gov In this model, the dechlorination of the compound was observed to be a significant metabolic event. researchgate.netnih.gov This process was found to be dependent on the presence of glutathione (B108866) (GSH), indicating a conjugation reaction. researchgate.netnih.govscispace.com The resulting product was identified as a 6-chlorofructos-1-yl-SG conjugate. researchgate.netnih.gov This glutathione-dependent pathway represents a significant route of metabolism in the liver, diverting the compound from direct participation in the latter stages of glycolysis as seen in other models. researchgate.netnih.govresearchgate.net
The following tables summarize the key enzymatic interactions and metabolic products of this compound in the studied models.
Table 1: Enzymatic Interactions of this compound in Boar Spermatozoa (In Vitro)
| Enzyme | Interaction | Effect | Reference |
| Fructose-Bisphosphate Aldolase | Substrate | Converts this compound to chlorinated trioses. | nih.gov |
| Glyceraldehyde-3-Phosphate Dehydrogenase | Inhibition | Strongly inhibited by the metabolic products of this compound. | nih.gov |
| Triose-Phosphate Isomerase | Inhibition | Weakly inhibited by the metabolic products of this compound. | nih.gov |
Table 2: Metabolic Products of this compound
| Model System | Metabolic Products | Pathway | Reference |
| Boar Spermatozoa (In Vitro) | (S)-3-chlorolactaldehyde, 3-chloro-1-hydroxypropanone | Aldolase-mediated cleavage | nih.gov |
| Isolated Perfused Rat Liver | 6-chlorofructos-1-yl-SG conjugate | Glutathione-dependent dechlorination | researchgate.netnih.gov |
Advanced Analytical and Spectroscopic Methodologies for Structural Elucidation and Quantification
Chromatographic Separations and Detection Techniques
Chromatography is a fundamental tool for separating 1,6-dichloro-1,6-dideoxyfructose from other components in a mixture. The choice of technique depends on the analyte's properties and the complexity of the sample matrix.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating non-volatile or thermally unstable compounds. While specific studies detailing the HPLC analysis of this compound degradation products are not extensively documented in the provided research, the principles of HPLC make it an ideal method for such applications. For instance, related techniques like HPLC-Ion Chromatography (HPLC-IC) have been successfully used for the simultaneous detection of metabolites like trifluoroacetic acid and bromide in plasma and urine, requiring only ultrafiltration for sample preparation. researchgate.net The separation is based on the differential partitioning of analytes between a stationary phase (the column) and a mobile phase (the solvent). For chlorinated fructose (B13574) derivatives and their metabolites, a reverse-phase HPLC setup would likely be employed, where the stationary phase is nonpolar. Detection could be achieved using UV detectors if the degradation products contain chromophores, or more advanced mass spectrometry (MS) detectors for universal and highly sensitive detection.
In metabolic studies of this compound, researchers have utilized the related technique of thin-layer chromatography (t.l.c.) to separate metabolites in bile and plasma. core.ac.uk This demonstrates the utility of chromatographic principles in resolving the parent compound from its metabolic products, such as the glutathione (B108866) conjugate. core.ac.uk
Gas Chromatography-Mass Spectrometry (GC/MS) is a robust and widely used analytical method for the identification and quantification of volatile and semi-volatile compounds in complex samples. f1000research.com It is a highly effective and popular method for profiling metabolites in extracts from biological material. nih.gov For non-volatile compounds like carbohydrates and their derivatives, a chemical derivatization step, most commonly trimethylsilylation, is required to increase their volatility and thermal stability. nih.govnih.gov
The analysis of this compound in complex biological matrices such as plasma or tissue extracts by GC/MS would involve:
Extraction: Isolation of the compound and its metabolites from the biological matrix.
Derivatization: Conversion of the polar hydroxyl groups of the fructose backbone into volatile trimethylsilyl (B98337) (TMS) ethers.
Separation: The derivatized compounds are separated based on their boiling points and interactions with the GC column.
Detection: The mass spectrometer fragments the eluted compounds into characteristic ions, providing a unique "fingerprint" for identification and quantification.
A significant challenge in GC/MS analysis within complex matrices is the occurrence of matrix effects, where other components in the sample can suppress or enhance the signal of the target analyte. nih.govnih.gov Studies have shown that for carbohydrates, these effects can alter signal intensity, which must be accounted for through the use of internal standards and matrix-matched calibrators to ensure accurate quantification. nih.govnih.govhpst.cz Despite these challenges, GC/MS offers high analytical performance, allowing for the simultaneous analysis of hundreds of small molecular weight compounds. nih.gov
Table 1: GC/MS Analysis Parameters for Metabolites in Complex Matrices
| Parameter | Description | Rationale/Example |
| Derivatization Agent | Trimethylsilylation reagents (e.g., BSTFA, MSTFA) | To increase the volatility of polar analytes like this compound. nih.govnih.gov |
| GC Column | Fused silica (B1680970) capillary column with a nonpolar stationary phase (e.g., DB-5ms) | Provides good separation for a wide range of derivatized metabolites. |
| Injection Mode | Splitless or Pulsed Splitless | Maximizes the transfer of analytes to the column for trace-level detection. |
| Ionization Mode | Electron Ionization (EI) | Standard, robust ionization method that produces reproducible fragmentation patterns for library matching. hpst.cz |
| MS Analysis Mode | Full Scan / Selected Ion Monitoring (SIM) / Multiple Reaction Monitoring (MRM) | Full scan for untargeted analysis; SIM/MRM for targeted quantification with high sensitivity and specificity. hpst.cz |
Ion Chromatography (IC) is a specialized form of HPLC that is highly effective for the separation and quantification of ionic species. walshmedicalmedia.com It is particularly well-suited for analyzing chlorinated compounds and their ionic metabolites. The technique uses an ion-exchange resin as the stationary phase to separate analytes based on their charge. A conductivity detector is typically used to measure the concentration of the eluted ions.
A method for the rapid and accurate detection of the related compound fructose 1,6-diphosphate (FDP) in fermentation broth has been established using IC. researchgate.net This method employed an anion exchange column and suppressed conductivity detection, allowing for quantification in as little as 5 minutes. researchgate.net Such a method could be adapted for this compound, which may possess ionic character or be analyzed for the release of chloride ions as a marker of its metabolism. The high sensitivity of modern IC systems, with detection limits in the low µmol/L range, makes it a valuable tool for quantitative studies. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of molecules. It provides detailed information about the chemical environment of specific atomic nuclei, such as carbon-13 and proton (hydrogen-1).
¹³C NMR spectroscopy provides a distinct signal for each unique carbon atom in a molecule, making it exceptionally powerful for confirming molecular structures. In the metabolism of this compound, dechlorination has been shown to be dependent on glutathione (GSH). core.ac.uknih.govnih.gov The resulting major metabolite was identified as a glutathione conjugate. core.ac.uknih.govresearchgate.net
The precise structure of this conjugate, 6-chlorofructos-1-yl-SG, was unequivocally confirmed using ¹³C NMR spectroscopy. core.ac.uknih.govnih.gov By comparing the ¹³C NMR spectrum of the metabolite with that of the parent compound, researchers could identify the specific site of conjugation. The significant downfield shift of the C-1 carbon signal and the disappearance of the signal corresponding to the chlorine-bearing carbon at the 6-position would provide definitive evidence of the formation of a thioether bond at the C-1 position and the retention of the chlorine atom at the C-6 position.
Proton (¹H) NMR spectroscopy is a highly sensitive technique that exploits the magnetic properties of protons to provide information about the structure and concentration of metabolites. nih.gov It is robust, reproducible, and can provide absolute quantification of many metabolites simultaneously. nih.gov
In metabolic studies of this compound, ¹H NMR was used in concert with ¹³C NMR to identify the glutathione conjugate formed in the isolated perfused rat liver system. core.ac.uknih.govnih.gov The ¹H NMR spectrum provides critical information on the number of different types of protons and their connectivity. The formation of the 6-chlorofructos-1-yl-SG conjugate would be confirmed by the appearance of new signals corresponding to the protons of the glutathione moiety and characteristic shifts in the signals of the fructose backbone protons adjacent to the site of conjugation. ¹H NMR is particularly valuable in metabolomics because it requires minimal sample preparation and can provide a snapshot of many metabolites at once, making it ideal for investigating metabolic pathways. nih.gov
Table 2: Application of NMR in the Study of this compound Metabolism
| Technique | Information Provided | Key Finding for this compound |
| ¹³C NMR | Provides a signal for each unique carbon atom, revealing the carbon skeleton and functional groups. | Confirmed the structure of the glutathione conjugate as 6-chlorofructos-1-yl-SG by identifying the carbon atoms at the site of conjugation. core.ac.uknih.govnih.gov |
| ¹H NMR | Shows the chemical environment and connectivity of protons, allowing for detailed structural analysis and quantification. | Used alongside ¹³C NMR to identify the 6-chlorofructos-1-yl-SG conjugate and study its formation in metabolic systems. core.ac.uknih.gov |
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical tool for the detection and structural analysis of this compound and its metabolites. nih.gov Its high sensitivity and resolution are invaluable in complex biological matrices. nih.gov
Liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) is a key technique for identifying and characterizing metabolites. This method combines the separation power of liquid chromatography with the sensitive and specific detection capabilities of tandem mass spectrometry. chromatographyonline.comnih.gov ESI is a soft ionization technique that allows for the analysis of thermally labile and polar molecules, making it suitable for carbohydrate derivatives. nih.govchromatographyonline.com
In the context of this compound, LC-ESI-MS/MS would be employed to separate potential metabolites from complex biological samples like urine or plasma. Following separation, the ESI source ionizes the molecules, typically by forming protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. nih.govscribd.com These precursor ions are then selected in the first mass analyzer and fragmented through collision-induced dissociation. The resulting product ions are analyzed in the second mass analyzer, providing a fragmentation pattern that serves as a structural fingerprint of the metabolite. nih.gov
For instance, a significant metabolite of this compound is its glutathione conjugate, 6-chlorofructos-1-yl glutathione. nih.govresearchgate.net Using LC-ESI-MS/MS, this conjugate could be identified by its specific retention time and the mass-to-charge ratio (m/z) of its molecular ion. Subsequent MS/MS analysis would yield characteristic fragment ions, confirming the presence of both the chlorofructose moiety and the glutathione portion of the molecule, thereby elucidating the structure of the metabolite. researchgate.net
Compound-Specific Isotope Analysis (CSIA), particularly focusing on chlorine stable isotope ratios (³⁷Cl/³⁵Cl), is an emerging technique for tracing the origin and transformation pathways of organochlorine compounds. nih.govacs.orgresearchgate.net This method relies on measuring the subtle variations in the natural abundance of stable isotopes. The isotope ratio, expressed in delta notation (δ³⁷Cl), is compared against a standard, the Standard Mean Ocean Chloride (SMOC). nih.gov
For derivatives of this compound, analyzing the chlorine isotope ratio could provide insights into its source and environmental fate. Different manufacturing processes or starting materials might impart a unique isotopic signature on the parent compound, which may be passed on to its derivatives. By measuring the δ³⁷Cl values of these compounds in various samples, it could be possible to differentiate between sources of contamination.
The analytical process for Cl-CSIA often involves the combustion of the organochlorine compound to inorganic chlorides, which are then converted to a volatile compound like methyl chloride (CH₃Cl) for analysis by Dual-Inlet Isotope Ratio Mass Spectrometry (DI-IRMS). nih.gov Recent advancements also explore direct analysis using techniques like liquid chromatography quadrupole time-of-flight mass spectrometry (LC-QTOF-MS), which has shown promise for polychlorinated compounds. acs.org While specific applications to this compound are not widely documented, the principles applied to other organochlorine pesticides demonstrate the potential of this technique. acs.orgresearchgate.net The precision of such methods can be high, with reported standard errors for δ³⁷Cl values as low as ±0.34‰. acs.org
Radiotracer Techniques (e.g., ¹⁴C- and ³⁶Cl-labeling) in Metabolic and Fate Studies
Radiotracer studies are fundamental in determining the absorption, distribution, metabolism, and excretion (ADME) of compounds. By labeling this compound with radioactive isotopes such as Carbon-14 (¹⁴C) or Chlorine-36 (³⁶Cl), its journey through a biological system can be quantitatively tracked. nih.govnih.gov
Studies on this compound (DCF) have utilized both ¹⁴C- and ³⁶Cl-labeled versions to investigate its metabolic fate in rats. nih.govresearchgate.netnih.gov In one key study using an isolated perfused rat liver system, the metabolism of both [¹⁴C]DCF and [³⁶Cl]DCF was examined. nih.govnih.gov These studies confirmed that dechlorination is a significant metabolic pathway and is dependent on glutathione. nih.govresearchgate.net The primary metabolite formed in both the liver and erythrocytes was identified as the 6-chlorofructos-1-yl-SG conjugate. nih.govnih.gov
When [³⁶Cl]DCF was administered orally to rats, a substantial portion of the radioactivity was excreted over 14 days, with about half of that being in the form of inorganic chloride, indicating extensive dechlorination. researchgate.net The use of dual-labeled compounds allows for a comprehensive understanding of the molecule's fate—¹⁴C traces the carbon skeleton, while ³⁶Cl specifically tracks the displacement of chlorine atoms. nih.govresearchgate.net These radiotracer experiments have been pivotal in demonstrating that the glutathione conjugate formed in the liver is excreted into bile, whereas the conjugate produced in red blood cells does not enter the liver. nih.govnih.gov
| Radiotracer Study Summary | |
| Study Design | Administration of radiolabeled this compound to rats. |
| Radiolabels Used | ¹⁴C and ³⁶Cl. nih.govresearchgate.net |
| Key Findings | - Dechlorination is a major metabolic pathway. nih.govresearchgate.net - Metabolism is dependent on glutathione (GSH). nih.gov - Formation of 6-chlorofructos-1-yl glutathione conjugate identified. nih.gov |
| Excretion Data (Oral [³⁶Cl]DCF) | Approximately 80% of radioactivity excreted in 14 days. researchgate.net |
| Biliary and Urinary Excretion | Following administration of [¹⁴C]DCF and [³⁶Cl]DCF, radioactivity was detected in both bile and urine. researchgate.net |
Structural Modifications and Derivative Chemistry
Synthesis of Analogues and Related Dideoxychlorinated Sugars
The synthesis of analogues of 1,6-dichloro-1,6-dideoxyfructose and related compounds involves strategic chemical modifications of precursor molecules. These syntheses often adapt established protocols from carbohydrate chemistry.
Methodologies for creating deoxy and chlorinated sugar analogues can be complex, often involving multiple steps of protection, activation, and stereocontrolled reactions. For instance, the synthesis of deoxy sugar derivatives can be achieved through the use of glycosyl bromides or iodides as reactive intermediates. nih.gov A general approach might involve the selective replacement of hydroxyl groups with chlorine atoms, or the deoxygenation at specific positions of the sugar ring.
An example of a related synthetic pathway is the creation of azide-containing l-sugar analogs, which starts from readily available sugars like l-rhamnose (B225776) and l-fucose. nih.gov This process involves nucleophilic displacement of triflates, which are highly reactive leaving groups, to introduce the desired functionality. nih.gov While not direct analogues of this compound, these methods illustrate the chemical strategies employed to modify sugar backbones.
Another relevant synthetic approach is the synthesis of analogues of dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde 3-phosphate (G-3-P), which are key players in glycolysis. harvard.edu These syntheses can involve reactions like the introduction of a phosphate group via a diazo ketone. harvard.edu Such methods provide a basis for accessing a variety of modified sugar phosphates that could be explored as potential interacting partners for enzymes that also recognize chlorinated sugars.
The synthesis of a prominent related compound, sucralose (B1001), involves the selective chlorination of sucrose (B13894). In this multi-step process, three hydroxyl groups are replaced by chlorine atoms. One of the components of sucralose is a this compound moiety. chemspider.com
Table 1: Examples of Synthetic Methodologies for Modified Sugars
| Methodology | Description | Application | Reference |
|---|---|---|---|
| Glycosyl Halide Glycosylation | Use of 2-deoxyglycosyl bromides for O-glycosylation reactions. | Synthesis of digitoxin (B75463) analogues. | nih.gov |
| Nucleophilic Displacement | Displacement of triflates on sugar rings with nucleophiles like azide. | Synthesis of azide-containing l-sugar analogs. | nih.gov |
| Diazo Ketone Phosphorylation | Introduction of a phosphate group by reacting a diazo ketone with dibenzyl phosphate. | Synthesis of dihydroxyacetone phosphate analogues. | harvard.edu |
Structure-Activity Relationship (SAR) Studies for Biochemical Interactions
Structure-activity relationship studies for this compound have primarily focused on its metabolism and the role of its specific chemical features in these biochemical transformations.
A key biochemical interaction of this compound is its dechlorination, which is dependent on glutathione (B108866) (GSH). researchgate.netnih.govscispace.comwikipedia.org This metabolic process has been observed in the liver and erythrocytes. researchgate.netnih.gov The reaction involves the nucleophilic attack of the glutathione thiolate anion (GS-) on the this compound molecule. researchgate.netnih.gov
Research has identified the resulting metabolite as the 6-chlorofructos-1-yl-SG conjugate. researchgate.netnih.gov This indicates that the chlorine atom at the C-1 position is displaced by glutathione. It is proposed that the GS- anion attacks the keto form of this compound. researchgate.netnih.gov The resulting conjugate then cyclizes to form the more stable beta-anomer. researchgate.netnih.gov
The structure of this compound is crucial for this interaction. The presence of a chlorine atom at the C-1 position makes this carbon an electrophilic center, susceptible to nucleophilic attack by the sulfur atom of glutathione. The fructose (B13574) backbone provides the correct stereochemistry for recognition by the enzymes involved in this metabolic pathway.
Table 2: Key Structural Features and Their Role in Biochemical Interactions
| Structural Feature | Biochemical Interaction | Mechanism | Resulting Product | Reference |
|---|---|---|---|---|
| Chlorine at C-1 | Glutathione-dependent dechlorination | Nucleophilic attack by GS- on the keto form. | 6-chlorofructos-1-yl-SG conjugate | researchgate.netnih.govresearchgate.net |
| Fructose Backbone | Substrate recognition | Provides the necessary stereochemical conformation for enzyme interaction. | Metabolic transformation | researchgate.netnih.gov |
Environmental Fate and Degradation Mechanisms in Non Biological Contexts
Hydrolytic Stability and Environmental Conditions
1,6-dichloro-1,6-dideoxyfructose is formed through the hydrolysis of the glycosidic bond in sucralose (B1001), which separates the disaccharide into its two monosaccharide components: this compound and 4-chloro-4-deoxygalactose. The stability of sucralose, and thus the rate of formation of its hydrolysis products, is influenced by environmental conditions such as temperature and pH.
Sucralose is known for its remarkable stability, particularly under conditions found in many food and beverage applications. However, its stability can decrease at elevated temperatures. For instance, prolonged heating at high temperatures can lead to the breakdown of sucralose. wikipedia.org While it is largely stable at normal baking temperatures, heating above 120°C may initiate decomposition. wikipedia.org
In aqueous solutions, the hydrolysis of sucralose is generally slow, contributing to its persistence. Studies on various environmental and water treatment processes have shown that sucralose undergoes only limited degradation through hydrolysis. greenmedinfo.com This suggests that the formation of this compound in the environment via this pathway is a slow process.
The following table, based on data for the parent compound sucralose, illustrates its general stability under various conditions.
| Condition | Stability of Parent Compound (Sucralose) | Implication for this compound Formation |
|---|---|---|
| Normal Environmental Temperatures | High | Slow rate of formation via hydrolysis. |
| Elevated Temperatures (>120°C) | Decreased stability, potential for decomposition. wikipedia.org | Increased potential for formation, though other degradation pathways may also occur. wikipedia.org |
| Typical pH of Natural Waters | Generally stable. | Hydrolysis is not a rapid degradation pathway under typical environmental pH. |
Occurrence and Persistence in Aqueous Environmental Systems
The persistence of sucralose in aqueous environments is well-documented. Due to its high water solubility and resistance to biodegradation, sucralose is not effectively removed by conventional wastewater treatment plants. wikipedia.orgresearchgate.netasu.eduacs.orgepa.gov As a result, it is frequently detected in wastewater effluents, surface waters, and even groundwater. wikipedia.orgresearchgate.netacs.orgnih.govnih.gov
The occurrence of this compound in the environment is a direct consequence of the presence and slow degradation of sucralose. Because sucralose persists, there is a continuous, albeit slow, potential for it to hydrolyze into its constituent monosaccharides in various aquatic systems.
Studies have consistently shown that sucralose is a reliable tracer for anthropogenic pollution due to its persistence. greenmedinfo.commdpi.com Concentrations of sucralose in wastewater effluents can be in the range of several micrograms per liter (µg/L). wikipedia.orgepa.gov For example, one study found the average sucralose concentration in the effluents of seven wastewater treatment plants to be 2,800 ± 1,000 ng/L. epa.gov In surface waters, concentrations up to 300 ± 30 ng/L have been reported. epa.gov The presence of sucralose in groundwater, with concentrations ranging from 0.7 to 77 µg/L in one study, further highlights its persistence and mobility in aquatic systems. nih.gov
The table below summarizes reported concentrations of the parent compound, sucralose, in various aqueous environments, indicating the potential for the formation of its hydrolysis products.
| Aqueous System | Reported Sucralose Concentration Range | Reference |
|---|---|---|
| Wastewater Treatment Plant Effluent | ~2,800 ng/L (average) | epa.gov |
| Surface Waters (Rivers) | Up to 300 ng/L; up to 2 µg/L in some cases | epa.govnih.gov |
| Groundwater | 0.7 - 77 µg/L | nih.gov |
| Drinking Water Source Water | 47 - 2,900 ng/L | acs.org |
Pathways of Abiotic Degradation in Environmental Matrices
The abiotic degradation of this compound itself has not been extensively studied. However, insights can be drawn from the degradation pathways of its parent compound, sucralose.
The primary abiotic pathway for the formation of this compound in the environment is the hydrolysis of the glycosidic bond of sucralose. Beyond this formation pathway, other abiotic degradation processes that could affect sucralose and its derivatives include photolysis (degradation by light) and advanced oxidation processes.
Studies have shown that sucralose is resistant to degradation by UV radiation under conditions typical for water treatment. asu.eduepa.gov Similarly, oxidation with chlorine and ozone, common disinfection methods in wastewater treatment, leads to only slow degradation of sucralose. asu.eduacs.orgepa.gov This suggests that these abiotic processes are not major pathways for the breakdown of the sucralose molecule, and by extension, its hydrolysis products in the environment.
At very high temperatures, such as those encountered during pyrolysis, the degradation of sucralose is more significant and can lead to the formation of various chlorinated compounds. wikipedia.orgresearchgate.net However, these conditions are not representative of typical environmental matrices.
Theoretical and Computational Chemistry Studies
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations have been instrumental in investigating the interaction of 1,6-dichloro-1,6-dideoxyfructose with enzymes. These computational techniques predict the preferred orientation of a ligand when bound to a receptor, such as an enzyme, and estimate the strength of the interaction.
While specific, detailed molecular docking studies on this compound are not extensively available in the public literature, existing research provides a foundation for such investigations. For instance, it is known that 1,6-dichloro-1,6-dideoxy-D-fructose acts as a weak substrate for boar sperm aldolase (B8822740). nih.gov This interaction leads to the formation of (S)-3-chlorolactaldehyde and 3-chloro-1-hydroxypropanone, which in turn inhibit other key enzymes in the glycolytic pathway. nih.gov
This known enzyme-substrate relationship suggests that molecular docking simulations could be employed to elucidate the binding mode of this compound within the active site of aldolase. Such studies would typically involve the generation of a 3D model of the compound and the target enzyme, followed by computational docking to predict the binding affinity and the specific amino acid residues involved in the interaction. The results could be presented in a table format, as shown hypothetically below:
Table 1: Hypothetical Molecular Docking Results of this compound with Aldolase
| Parameter | Value |
| Binding Energy (kcal/mol) | -X.X |
| Key Interacting Residues | Asp33, Lys146, Arg303 |
| Type of Interactions | Hydrogen bonding, van der Waals forces |
Note: The data in this table is hypothetical and serves as an example of what a molecular docking study would aim to determine.
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the mechanisms of chemical reactions at the atomic level. In the context of this compound, a key reaction of interest is its dechlorination.
Studies have shown that the dechlorination of this compound is a glutathione-dependent process that occurs in the liver and erythrocytes. nih.govmdpi.com The reaction involves the replacement of a chlorine atom with glutathione (B108866), leading to the formation of 6-chlorofructos-1-yl glutathione. nih.govnih.gov It is proposed that the glutathione anion (GS-) attacks the keto form of the dichlorinated fructose (B13574). nih.gov
While experimental studies have identified the reactants and products, quantum chemical calculations could provide a detailed, step-by-step elucidation of the dechlorination mechanism. Such calculations would model the electronic structure of the reacting molecules and map the energy landscape of the reaction pathway, identifying transition states and intermediates. The energetic barriers calculated would offer insights into the reaction kinetics.
Table 2: Hypothetical Parameters from a Quantum Chemical Study of Dechlorination
| Parameter | Calculated Value |
| Activation Energy (kcal/mol) | XX.X |
| Reaction Enthalpy (kcal/mol) | -XX.X |
| Key Bond Distances in Transition State (Å) | C-Cl: X.XX, C-S: Y.YY |
Note: The data in this table is hypothetical and represents the type of information that would be generated from quantum chemical calculations.
In Silico Predictions of Biological Interactions
In silico methods are increasingly used to predict the biological interactions of chemical compounds, offering a preliminary assessment of their potential effects on biochemical pathways. These predictions are based on the chemical structure of the molecule and its similarity to compounds with known biological activities.
For this compound, it is known to inhibit key enzymes in glycolysis. Its metabolism by aldolase produces chloro-trioses that strongly inhibit glyceraldehyde-3-phosphate dehydrogenase and weakly inhibit triosephosphate isomerase. nih.gov This provides a specific, experimentally verified point of interaction with a critical metabolic pathway.
Broader in silico predictions could be employed to screen this compound against a wide range of biological targets and pathways. Such computational screening can help to identify potential off-target effects and other biochemical pathways that might be modulated by this compound or its metabolites. These predictions can be based on various computational models, including those that predict interactions with different enzyme classes or signaling pathways.
Table 3: Hypothetical In Silico Prediction of Biochemical Pathway Interactions
| Pathway | Predicted Interaction | Confidence Score |
| Glycolysis/Gluconeogenesis | Inhibition | High |
| Pentose Phosphate (B84403) Pathway | No significant interaction | Medium |
| Glutathione Metabolism | Substrate | High |
Note: The data in this table is hypothetical and illustrates the potential output of in silico prediction tools.
Future Research Directions and Unexplored Avenues
Elucidation of Additional Unidentified Metabolites and Degradation Products
While the primary metabolic fate of 1,6-dichloro-1,6-dideoxyfructose in mammals is known to involve a glutathione-dependent dechlorination process, the full spectrum of its metabolites and environmental degradation products is far from established. wikipedia.orgresearchgate.netnih.gov In rats, DCDF undergoes extensive metabolism, with studies identifying a glutathione (B108866) conjugate, 6-chlorofructos-1-yl glutathione, in the liver and erythrocytes. researchgate.netscispace.com Another reported metabolite found in urine shares a mass-fragmentation pattern with 1,6-dichloro-1,6-dideoxymannitol (DCM), suggesting reduction of the keto group is a metabolic route. scispace.com
However, these findings likely represent only a fraction of the compound's metabolic story. Future research must focus on identifying the complete range of metabolites in various biological systems and environmental compartments. Given that sucralose (B1001), the parent compound, can be acted upon by microorganisms, exploring the microbial cometabolism of DCDF specifically is a crucial, underexplored avenue. wikipedia.org Advanced analytical techniques, such as high-resolution mass spectrometry coupled with liquid chromatography (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy, will be instrumental in isolating and structurally characterizing these unknown compounds. This research is vital for a complete risk assessment, as unidentified metabolites could possess unique toxicological profiles.
Comprehensive Mechanistic Studies of Enzyme-Catalyzed Reactions
The interaction of DCDF with enzymes is a key determinant of its biological activity and metabolic fate. It is known that dechlorination is dependent on glutathione (GSH), suggesting a role for glutathione S-transferases (GSTs). researchgate.netnih.gov The proposed mechanism involves the nucleophilic attack of the glutathione thiolate anion (GS-) on the keto form of DCDF. researchgate.netscispace.com However, the specific GST isozymes involved and the detailed kinetics and transition states of this reaction have not been fully characterized.
Furthermore, DCDF has been shown to be a substrate for fructose-1,6-bisphosphate aldolase (B8822740) in boar spermatozoa. The enzyme cleaves DCDF into (S)-3-chlorolactaldehyde and 3-chloro-1-hydroxypropanone. nih.gov These products subsequently inhibit other key enzymes in the glycolytic pathway, namely glyceraldehyde-3-phosphate dehydrogenase and triosephosphate isomerase. nih.gov
Future work should pursue in-depth mechanistic studies of these interactions. This includes:
Structural Biology: Obtaining crystal structures of enzymes like aldolase and relevant GSTs in complex with DCDF or its analogs could provide "snapshots" of the catalytic process, revealing the precise orientation of the substrate in the active site and the key amino acid residues involved in catalysis. nih.gov
Enzyme Kinetics: Detailed kinetic analyses are needed to determine the binding affinity (K_m) and catalytic efficiency (k_cat) of these enzymes with DCDF. This would help quantify their physiological relevance.
Isotope Labeling Studies: Using isotopically labeled DCDF (e.g., with ¹³C, ²H, or ³⁷Cl) can help trace the metabolic pathways and elucidate the mechanisms of bond cleavage and formation during enzymatic reactions.
Understanding these enzymatic mechanisms at a molecular level is fundamental to predicting the compound's biological impact. nih.gov
Development of Novel Analytical Methods for Trace Detection
The presence of sucralose and its metabolites in environmental water samples, often at trace levels (μg/L), necessitates the development of highly sensitive and selective analytical methods. wikipedia.org While general methods for detecting chlorinated organic compounds exist, such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), methods specifically optimized for the ultra-trace detection of DCDF in complex matrices like plasma, urine, and environmental water are needed. nih.gov
Future research should focus on:
Advanced Mass Spectrometry: Developing methods using tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) can provide the required sensitivity and specificity to unambiguously identify and quantify DCDF at environmentally relevant concentrations.
Immunoassays: The development of antibody-based methods, such as an enzyme-linked immunosorbent assay (ELISA), could provide a rapid, high-throughput screening tool for DCDF. This would require the synthesis of appropriate haptens to elicit a specific antibody response.
Biosensors: Creating electrochemical or optical biosensors based on enzymes that interact with DCDF could offer real-time, portable detection capabilities, which would be particularly useful for environmental monitoring.
The table below summarizes potential analytical techniques that could be developed for trace detection of DCDF.
| Analytical Technique | Potential Sample Matrix | Principle | Future Development Goal |
| LC-MS/MS | Plasma, Urine, Water | Chromatographic separation followed by mass-based detection of specific parent-daughter ion transitions. | Optimization of fragmentation patterns and chromatographic conditions for sub-ppb detection limits. |
| GC-MS | Water, Soil Extracts | Derivatization to increase volatility, followed by separation and mass detection. | Development of robust derivatization protocols suitable for complex environmental matrices. |
| ELISA | Water, Urine | Competitive binding of DCDF and an enzyme-labeled analog to a specific antibody. | Synthesis of DCDF-protein conjugates to generate highly specific monoclonal antibodies. |
| Enzyme-Based Biosensors | Water | Immobilization of an enzyme (e.g., aldolase) on a transducer to detect changes upon substrate binding or turnover. | Enhancing sensor stability and reducing interference from other sugars or compounds in the sample. |
Expanding Structural Diversity of Related Halogenated Carbohydrates for Research Probes
Synthesizing a library of halogenated carbohydrates related to DCDF is a powerful strategy for probing biological systems. nih.govmonash.edu Modifying the structure of DCDF—by changing the type and position of the halogen atoms—can systematically alter its chemical properties and biological activity. nih.govnih.gov This approach is invaluable for structure-activity relationship (SAR) studies. For instance, replacing chlorine with bromine or iodine changes the atom's size, polarizability, and ability to form halogen bonds, which can significantly impact interactions with enzyme active sites. nih.gov
Future research should aim to synthesize a diverse array of DCDF analogs to be used as chemical probes. nih.gov This library could include:
Analogs with different halogens: Synthesizing 1,6-difluoro-, 1,6-dibromo-, and 1,6-diiodo-dideoxyfructose to investigate how halogen identity affects enzyme inhibition, metabolic stability, and cell transport.
Regioisomers: Moving the halogen atoms to other positions on the fructose (B13574) scaffold to probe the spatial requirements of enzyme active sites.
Biotinylated or Fluorescently-Tagged Analogs: Attaching reporter molecules like biotin (B1667282) or fluorescent dyes to DCDF would create powerful probes for identifying and isolating binding partners (e.g., enzymes, transport proteins) from complex biological mixtures. nih.gov
These novel compounds would serve as essential tools to explore the broader biological roles of halogenated carbohydrates. nih.govmdpi.com
Advanced Computational Modeling for Predictive Reactivity and Biological Impact
Computational chemistry offers powerful tools to predict the behavior of molecules like DCDF, complementing experimental research. nist.gov By modeling DCDF and its interactions at the atomic level, researchers can gain insights into its reactivity, metabolic fate, and potential for biological impact before embarking on lengthy and resource-intensive lab work.
Key areas for future computational investigation include:
Quantum Mechanics (QM) Studies: QM methods can be used to model the electronic structure of DCDF and calculate reaction energies and transition states for its enzymatic and non-enzymatic degradation pathways. This can help elucidate the detailed mechanism of dechlorination by glutathione.
Molecular Docking and Molecular Dynamics (MD) Simulations: These techniques can be used to model the binding of DCDF and its analogs into the active sites of enzymes like aldolase and glutathione S-transferases. MD simulations can reveal the dynamics of the binding process and the stability of the enzyme-substrate complex. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling: By combining the experimental data from a library of DCDF analogs (as described in 8.4) with calculated molecular descriptors, QSAR models can be built. mdpi.com These models can predict the biological activity of new, unsynthesized analogs, thereby guiding the design of more potent enzyme inhibitors or more stable research probes.
The table below outlines potential computational approaches and their applications to DCDF research.
| Computational Method | Research Application | Predicted Outcome |
| Quantum Mechanics (QM) | Modeling the dechlorination reaction. | Reaction energy barriers, transition state geometries, and reaction mechanism. |
| Molecular Docking | Predicting binding modes of DCDF in enzyme active sites. | Preferred binding orientation, initial binding affinity estimates. |
| Molecular Dynamics (MD) | Simulating the enzyme-DCDF complex over time. | Stability of binding, key intermolecular interactions, conformational changes. |
| QSAR | Correlating structural features with biological activity. | Predictive model for the activity of novel DCDF analogs. |
Investigations into Novel Synthetic Pathways for Research Applications
While the synthesis of DCDF is established as part of the industrial production of sucralose, these multi-step routes often prioritize yield and cost for one specific molecule. wikipedia.org For research purposes, there is a need for more flexible, efficient, and stereoselective synthetic pathways that can be easily adapted to create a wide range of analogs. chemscene.com
Future synthetic investigations should explore:
Modern Catalytic Methods: Employing modern transition-metal catalysis or organocatalysis could provide more direct and selective methods for halogenating carbohydrate precursors.
Enzymatic and Chemo-enzymatic Synthesis: Utilizing enzymes, such as halogenases, could offer unparalleled selectivity in installing halogen atoms onto a sugar backbone under mild conditions, a strategy that has been applied to other classes of molecules. rsc.org A combined chemical and enzymatic (chemo-enzymatic) approach could leverage the best of both worlds.
The development of such novel synthetic methodologies is not just a means to an end; it is a fundamental area of chemical research that will empower all other avenues of investigation into this compound and related halogenated sugars. rsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
